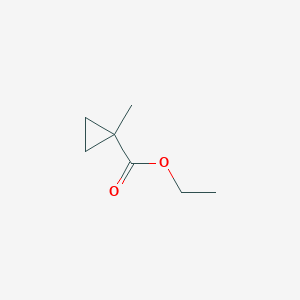
Ethyl 1-methylcyclopropanecarboxylate
Cat. No. B031162
M. Wt: 128.17 g/mol
InChI Key: IZPYNZLFBUQGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582638B2
Procedure details


Alternatively, to a 5 L three-necked round-bottom flask equipped with overhead stirrer, thermocouple, reflux condenser, and an addition funnel, add potassium tert-butoxide in THF (3.00 L, 3.00 moles). Mix 1-methyl-cyclopropanecarboxylic acid ethyl ester (264.00 g, 2.06 moles) with acetonitrile (123.00 g, 3.00 moles), then add through an addition funnel over 0.5 hour to the butoxide solution. Heat the resulting mixture to reflux. Reflux 2 hours, then cool to <40° C. by adding methanol (96.00 g, 3.00 mL). Stir the mixture 10 minutes, then transfer the contents to a 12 L separatory funnel containing a vigorously stirring mixture of water (3.96 L, 219.81 moles) and MTBE (3.96 L, 33.32 moles). Separate the layers and extract the aqueous layer with MTBE (3.96 L, 33.32 moles). Adjust the pH of the aqueous layer from 12.5 to 3.5 using 5 N HCl (610.00 mL, 3.05 moles). Extract the aqueous layer with MTBE (2×1.32 L, 11.11). Combine the organic layers, dry over sodium sulfate (62.00 g, 436.49 moles), and filter to afford 3-(1-methyl-cyclopropyl)-3-oxo-propionitrile.




Quantity
264 g
Type
reactant
Reaction Step Four


Name
butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].C1COCC1.C(O[C:15]([C:17]1([CH3:20])[CH2:19][CH2:18]1)=[O:16])C.[C:21](#[N:23])[CH3:22].[O-]CCCC.O.CC(OC)(C)C.Cl.S([O-])([O-])(=O)=O.[Na+].[Na+]>CO>[CH3:20][C:17]1([C:15](=[O:16])[CH2:22][C:21]#[N:23])[CH2:18][CH2:19]1 |f:0.1,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
264 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(CC1)C
|
|
Name
|
|
|
Quantity
|
123 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
butoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CCCC
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
3.96 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC
|
Step Seven
|
Name
|
|
|
Quantity
|
610 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Alternatively, to a 5 L three-necked round-bottom flask equipped with overhead stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermocouple, reflux condenser, and an addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the resulting mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool to <40° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
a vigorously stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the aqueous layer with MTBE (2×1.32 L, 11.11)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC1)C(CC#N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
